molecular formula C36H24CrN9Na2O9S B12370835 disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate

disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate

Cat. No.: B12370835
M. Wt: 856.7 g/mol
InChI Key: DNOMJTNQYHEMNQ-UHFFFAOYSA-I
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Description

Disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate is a complex compound that belongs to the class of azo dyes. These compounds are known for their vivid colors and are widely used in various industries, including textiles, food, and cosmetics. The compound’s structure includes chromium, which plays a crucial role in its stability and color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the diazotization of aromatic amines followed by coupling with suitable chromophores. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. The presence of chromium adds complexity to the synthesis, requiring careful control of reaction parameters to ensure the correct oxidation state and coordination environment.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated control systems. The use of chromium necessitates stringent environmental controls to prevent contamination and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo bond can yield amines, which can further react to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. Oxidation typically leads to quinones and other oxidized derivatives, while reduction yields amines. Substitution reactions introduce various functional groups onto the aromatic rings, modifying the compound’s properties.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a model compound for studying azo dye chemistry and coordination chemistry involving chromium.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in diagnostic assays and as a potential therapeutic agent.

    Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological molecules. The azo linkage and chromium center play crucial roles in its activity. The azo bond can undergo reduction in biological systems, leading to the formation of active metabolites. Chromium can coordinate with various biomolecules, affecting their function and stability. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Disodium;chromium(3+);4-chloro-2-methyl-6-(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)azo-phenolate: Similar structure but with a chloro substituent, affecting its color and reactivity.

    Disodium;chromium(3+);2-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-5-nitrobenzenesulfonic acid: Similar structure with a sulfonic acid group, influencing its solubility and application.

Uniqueness

The unique combination of the azo linkage, chromium center, and specific substituents in disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate gives it distinct properties. Its vibrant color, stability, and reactivity make it valuable in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C36H24CrN9Na2O9S

Molecular Weight

856.7 g/mol

IUPAC Name

disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate

InChI

InChI=1S/C20H16N4O5S.C16H13N5O4.Cr.2Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;;;/h2-11H,1H3,(H3,21,22,23,25,26,27,28,29);2-9H,1H3,(H2,17,18,19,22,23);;;/q;;+3;2*+1/p-5

InChI Key

DNOMJTNQYHEMNQ-UHFFFAOYSA-I

Canonical SMILES

CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-].[Na+].[Na+].[Cr+3]

Origin of Product

United States

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